molecular formula C23H20N4O3S B2706899 ETHYL 4-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE CAS No. 1111175-43-9

ETHYL 4-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE

Cat. No.: B2706899
CAS No.: 1111175-43-9
M. Wt: 432.5
InChI Key: WHMGIZAIODQDSN-UHFFFAOYSA-N
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Description

Ethyl 4-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate is a complex organic compound that belongs to the class of pyrrolo[3,2-d]pyrimidine derivatives. . The structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, which is a fused heterocyclic system, and a benzoate ester group, making it a versatile molecule for various chemical reactions and biological activities.

Mechanism of Action

    Target of action

    Pyrrolo[2,3-d]pyrimidine derivatives, to which this compound belongs, are often studied for their potential as kinase inhibitors . Kinases are proteins that play a key role in cell signaling, growth, and division.

    Mode of action

    As potential kinase inhibitors, these compounds could work by binding to the kinase’s active site, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways that drive cell division .

    Result of action

    If this compound acts as a kinase inhibitor, it could potentially slow or stop the growth of cells, which could make it useful in treating diseases characterized by excessive cell growth, such as cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps. One common method starts with the treatment of 6-chloro-7-deazapurine with benzocaine in ethanol under reflux conditions to obtain the intermediate ester, ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate . This intermediate is then further reacted with thiol-containing reagents to introduce the thioacetyl group, followed by coupling with the appropriate amine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Ethyl 4-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 4-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate can be compared with other pyrrolo[3,2-d]pyrimidine derivatives, such as:

The uniqueness of ETHYL 4-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE lies in its specific thioacetyl and benzoate ester groups, which can influence its binding affinity and selectivity for certain kinases, potentially leading to improved therapeutic effects.

Properties

IUPAC Name

ethyl 4-[[2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-2-30-23(29)16-8-10-17(11-9-16)27-19(28)13-31-22-21-20(25-14-26-22)18(12-24-21)15-6-4-3-5-7-15/h3-12,14,24H,2,13H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMGIZAIODQDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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